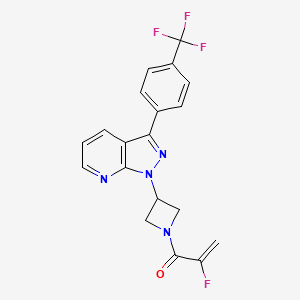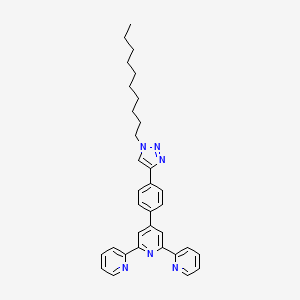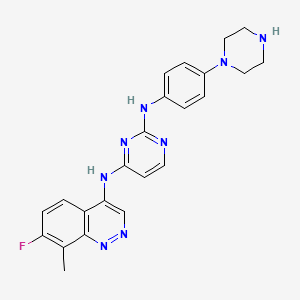
Alk5-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk5-IN-25 is a potent inhibitor of the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This compound is known for its high selectivity and efficacy in inhibiting the transforming growth factor beta signaling pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown significant potential in preclinical studies for the treatment of cancer and fibrotic diseases .
Méthodes De Préparation
The synthesis of Alk5-IN-25 involves several key steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various substituents to the core structure to improve selectivity and potency. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Alk5-IN-25 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Applications De Recherche Scientifique
Alk5-IN-25 has a wide range of scientific research applications, including:
Cancer Research: this compound has been extensively studied for its potential to inhibit tumor growth and metastasis by blocking the transforming growth factor beta signaling pathway.
Fibrosis Research: The compound has demonstrated efficacy in reducing fibrosis in animal models by inhibiting the transforming growth factor beta-mediated fibrotic response.
Mécanisme D'action
Alk5-IN-25 exerts its effects by selectively inhibiting the transforming growth factor beta receptor type 1 kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as SMAD2 and SMAD3, which are critical for the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. By blocking this pathway, this compound can effectively reduce tumor growth, fibrosis, and immune evasion .
Comparaison Avec Des Composés Similaires
Alk5-IN-25 is unique in its high selectivity and potency compared to other similar compounds. Some of the similar compounds include:
This compound stands out due to its superior selectivity and efficacy in preclinical studies, making it a promising candidate for further development in cancer and fibrosis therapies.
Propriétés
Formule moléculaire |
C23H23FN8 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
4-N-(7-fluoro-8-methylcinnolin-4-yl)-2-N-(4-piperazin-1-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23FN8/c1-15-19(24)7-6-18-20(14-27-31-22(15)18)29-21-8-9-26-23(30-21)28-16-2-4-17(5-3-16)32-12-10-25-11-13-32/h2-9,14,25H,10-13H2,1H3,(H2,26,28,29,30,31) |
Clé InChI |
OZKYCVQWMFRIMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=NC=C2NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCNCC5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


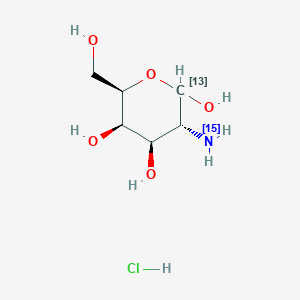
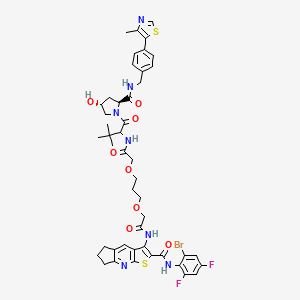
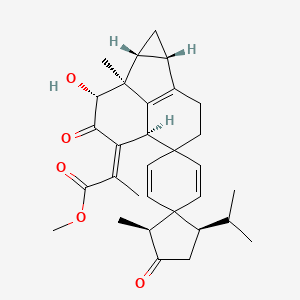
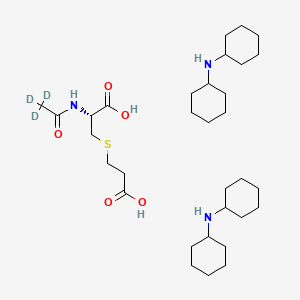

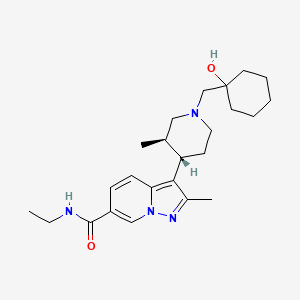
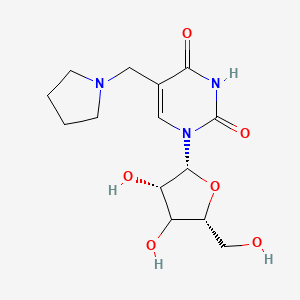

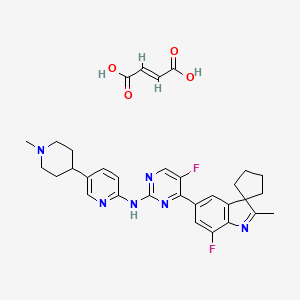
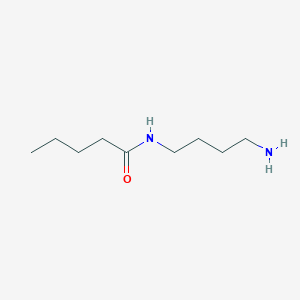
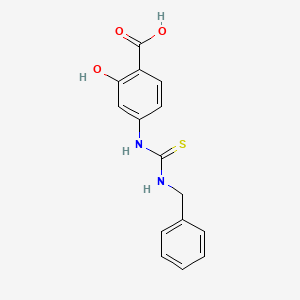
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
